molecular formula C7H8N2O B11923640 3-(Methylamino)isonicotinaldehyde

3-(Methylamino)isonicotinaldehyde

Cat. No.: B11923640
M. Wt: 136.15 g/mol
InChI Key: CHNGMUWGHNBPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)isonicotinaldehyde is a pyridine derivative characterized by a methylamino group (-NHCH₃) at the 3-position and an aldehyde (-CHO) at the 4-position of the pyridine ring. Its IUPAC name is 3-(Methylamino)-4-pyridinecarbaldehyde. This compound is structurally distinct due to the combination of electron-donating (methylamino) and electron-withdrawing (aldehyde) groups, which confer unique reactivity in organic synthesis. It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents, where its aldehyde group facilitates nucleophilic addition reactions or Schiff base formation .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-(methylamino)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-5,8H,1H3

InChI Key

CHNGMUWGHNBPMS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with methylamine. One common method is the condensation reaction, where isonicotinaldehyde is treated with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylamino)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Aldehyde vs. Amide Functionality

  • This compound: The aldehyde group enables condensation reactions (e.g., with amines to form imines), making it valuable in synthesizing heterocyclic scaffolds. Its methylamino group enhances solubility in polar solvents compared to non-amino analogs .
  • 3-Methylisonicotinamide : The amide group confers metabolic stability and hydrogen-bonding capacity, favoring its use in bioactive molecules (e.g., antitubercular agents targeting nicotinamide-dependent enzymes) .

Acid vs. Alcohol Derivatives

  • 3-Methyl-isonicotinic acid : The carboxylic acid group allows salt formation (e.g., with amines for improved bioavailability) and chelation of metal ions (e.g., in catalytic systems) .
  • 3-Methylpyridin-4-ol : The hydroxyl group participates in redox reactions and serves as a building block for antioxidants (e.g., in polymer stabilization) .

Heterocyclic Core Variations

  • 3-Methylpyrazole : Unlike pyridine-based analogs, the pyrazole core exhibits distinct aromaticity and reactivity, often exploited in fungicides and anti-inflammatory drugs .

Positional and Steric Effects

  • Substituent position critically impacts biological activity.
  • In contrast, 3-Methylphenethylamine (a non-pyridine analog) lacks the aldehyde’s electrophilic character but is prioritized in neurotransmitter analog synthesis due to its phenethyl backbone .

Biological Activity

3-(Methylamino)isonicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.15 g/mol
  • IUPAC Name : 3-(methylamino)pyridine-4-carbaldehyde
  • Canonical SMILES : CNC1=C(C=CN=C1)C=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylamino group enhances its binding affinity to biological macromolecules, potentially influencing several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting signaling pathways associated with neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity, warranting further exploration in clinical settings.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has potential applications in various fields:

  • Drug Development : The compound serves as a lead structure for the development of new drugs targeting bacterial infections and cancer.
  • Research Tool : It can be utilized in biochemical assays to study enzyme activity and receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.